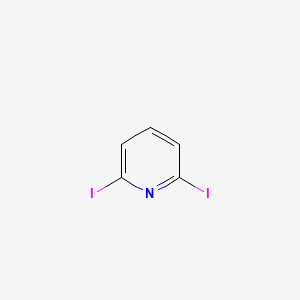![molecular formula C8H18N2 B1281042 1-Isopropyl-[1,4]diazepane CAS No. 59039-61-1](/img/structure/B1281042.png)
1-Isopropyl-[1,4]diazepane
Übersicht
Beschreibung
1-Isopropyl-[1,4]diazepane is a six-membered heterocyclic compound. It is a part of the diazepane family, which are two nitrogen-containing seven-membered heterocyclic compounds . The compound has a molecular weight of 142.24 .
Synthesis Analysis
Chiral 1,4-diazepanes can be synthesized by asymmetric reductive amination, one of the most important reactions used to prepare chiral amines . The Mitsunobu reaction, which consists in the conversion of activated primary or secondary alcohols, through a dehydrative coupling, into a variety of functional groups namely amines, esters, phenyl ethers, and thioethers, is also used .Molecular Structure Analysis
The molecular structure of 1-Isopropyl-[1,4]diazepane is represented by the linear formula C8H18N2 . The Inchi Code for this compound is 1S/C8H18N2/c1-8(2)10-6-3-4-9-5-7-10/h8-9H,3-7H2,1-2H3 .Chemical Reactions Analysis
1,4-Diazepines, including 1-Isopropyl-[1,4]diazepane, are associated with a wide range of biological activities . Scientists are actively involved in the synthesis, reactions, and biological evaluation of 1,4-diazepines .Physical And Chemical Properties Analysis
1-Isopropyl-[1,4]diazepane has a molecular weight of 142.24 . It is stored at a temperature of -20C .Wissenschaftliche Forschungsanwendungen
Synthesis and Chemical Properties
- Synthesis of Diazepane Derivatives : A practical synthesis method for diazepane derivatives, including 1,4-diazepanes, has been developed, demonstrating the potential for large-scale production. These compounds are key intermediates in various chemical syntheses, such as the Rho–kinase inhibitor K-115 (Gomi et al., 2012).
- Microwave-Assisted Synthesis : The use of microwave irradiation in the synthesis of 1,4-diazepane derivatives provides a rapid and efficient method for producing these compounds, with applications in various chemical syntheses (Wlodarczyk et al., 2007).
Medicinal and Biological Research
- Potential in Drug Discovery : 1,4-diazepane derivatives have shown promise as T-type calcium channel blockers, indicating their potential use in treating diseases related to these channels (Gu et al., 2010).
- Affinity for σ1 Receptors : Certain 1,4-diazepane derivatives exhibit high affinity and selectivity for σ1 receptors, making them candidates for the development of drugs targeting these receptors (Fanter et al., 2017).
- Cannabinoid Receptor Agonists : Some 1,4-diazepane compounds have been identified as potent and selective agonists for Cannabinoid receptor 2, with implications for therapeutic applications (Riether et al., 2011).
Chemical Reactions and Mechanisms
- Catalytic Applications : 1,4-diazepanes have been used in the synthesis of various chemicals, including their role in catalysis for reactions like olefin epoxidation, demonstrating the versatility of these compounds in chemical reactions (Sankaralingam & Palaniandavar, 2014).
- Novel Synthesis Routes : New methods for synthesizing 1,4-diazepanes, such as routes from N-propargylamines, have been explored, contributing to the diversification of synthetic approaches in chemistry (Vessally et al., 2016).
Zukünftige Richtungen
Eigenschaften
IUPAC Name |
1-propan-2-yl-1,4-diazepane | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C8H18N2/c1-8(2)10-6-3-4-9-5-7-10/h8-9H,3-7H2,1-2H3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
XEGFJPJTBTYPNB-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C)N1CCCNCC1 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C8H18N2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID60481770 | |
| Record name | 1-Isopropyl-homopiperazine | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID60481770 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
142.24 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
1-Isopropyl-[1,4]diazepane | |
CAS RN |
59039-61-1 | |
| Record name | 1-Isopropyl-homopiperazine | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID60481770 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
| Record name | 1-(propan-2-yl)-1,4-diazepane | |
| Source | European Chemicals Agency (ECHA) | |
| URL | https://echa.europa.eu/information-on-chemicals | |
| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Synthesis routes and methods
Procedure details





Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.

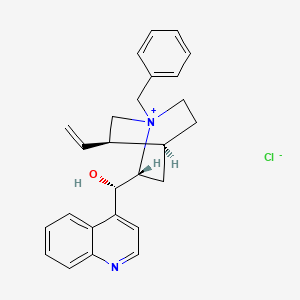
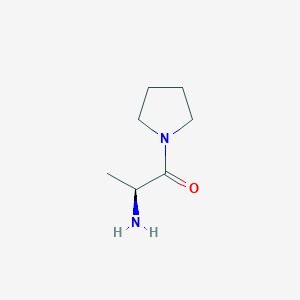
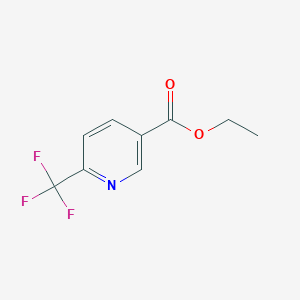

![3-Bromo-7-(trifluoromethyl)imidazo[1,2-a]pyrimidine](/img/structure/B1280970.png)
![6-Bromo-7-hydroxy-2,2-dimethyl-benzo[1,3]dioxin-4-one](/img/structure/B1280972.png)
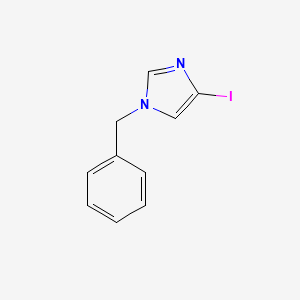
![1-(4-bromophenyl)-4-chloro-1H-pyrazolo[3,4-d]pyrimidine](/img/structure/B1280974.png)

![3-Bromo-7-methylimidazo[1,2-a]pyrimidine](/img/structure/B1280983.png)

